Tok 8801

Description

Contextualization of Tok-8801 within Immunopharmacology Research

Immunopharmacology investigates the interactions between chemical agents and the immune system. Tok-8801 has been explored within this domain due to its observed effects on various immune responses. patsnap.comnih.gov Its characterization as an immunomodulating agent positions it within research aimed at understanding compounds that can modify the immune system's activity. patsnap.comnih.gov The compound's potential immunomodulatory activity has led to its investigation as a possible agent for conditions involving immune dysregulation. patsnap.comnih.gov

Overview of Early Investigations into Tok-8801 (Preclinical, Non-Human, Non-Clinical Scope)

Early investigations into Tok-8801 primarily involved preclinical studies conducted in non-human models, particularly mice. These studies aimed to understand its effects on immune responses in vivo and in vitro. Researchers investigated the impact of Tok-8801 on key aspects of the immune system, such as the plaque-forming cell (PFC) response and delayed-type hypersensitivity (DTH) reactions. patsnap.comnih.gov

Studies in mice demonstrated that Tok-8801 could influence the anti-sheep red blood cells (SRBC) PFC response, a measure of antibody production. Oral administration of Tok-8801 was shown to suppress PFC responses in certain mouse strains, while augmenting it in others, such as aged mice with depressed antibody production. patsnap.comnih.govresearchgate.net

Research also explored the effects of Tok-8801 on DTH reactions. In experiments involving methylated human serum albumin-induced DTH, Tok-8801 augmented the reaction in low-responder mice (C57BL/6) and suppressed it in high-responder mice (ICR). patsnap.comnih.govresearchgate.net These findings suggested a differential effect of Tok-8801 based on the immunological state or genetic background of the mice.

In Vitro Effects: Studies using murine splenocytes and thymocytes in vitro showed that Tok-8801 enhanced anti-SRBC PFC responses and mitogen-induced proliferative responses. This stimulatory effect on antibody production was found to be dependent on the presence of T cells. patsnap.comnih.govresearchgate.net

Comparative Studies: The immunopharmacological actions of Tok-8801 were compared to those of other agents like lobenzarit (B1674992) and bucillamine (B1668017) in DTH reactions. patsnap.comnih.gov Comparisons were also made with levamisole (B84282) regarding in vitro effects on immune responses. patsnap.comnih.govresearchgate.net

Data from early preclinical studies on Tok-8801's effects on immune responses in mice are summarized below:

| Immune Response | Model/Context | Observed Effect of Tok-8801 | Source(s) |

| Anti-SRBC PFC Response | C3H/He mice (high responders) | Suppression (dose-dependent) | patsnap.comnih.govresearchgate.net |

| Anti-SRBC PFC Response | Aged mice (depressed responders) | Augmentation | patsnap.comnih.govresearchgate.net |

| Anti-SRBC PFC Response | Restraint-stress mice (depressed responders) | Restoration of depressed antibody production | patsnap.comresearchgate.netglpbio.com |

| Methylated Human Serum Albumin DTH | C57BL/6 mice (low responders) | Augmentation | patsnap.comnih.govresearchgate.net |

| Methylated Human Serum Albumin DTH | ICR mice (high responders) | Suppression | patsnap.comnih.govresearchgate.netglpbio.com |

| In Vitro Anti-SRBC PFC Response | Murine splenocytes | Enhancement (at specific concentrations, T cell dependent) | patsnap.comnih.govresearchgate.netglpbio.com |

| In Vitro Mitogen-Induced Proliferation | Murine splenocytes and thymocytes | Enhancement (at specific concentrations) | patsnap.comnih.govresearchgate.netglpbio.com |

These early investigations provided foundational data on the immunomodulatory potential of Tok-8801 in various non-human models.

Rationale for Continued Academic Inquiry into Tok-8801 Mechanisms

The observed immunomodulatory activities of Tok-8801 in preclinical settings provided a rationale for continued academic inquiry into its underlying mechanisms. The ability of Tok-8801 to either suppress or augment immune responses depending on the context suggests a complex interaction with immune pathways. patsnap.comnih.govresearchgate.net Understanding how Tok-8801 interacts with specific immune cells and signaling pathways is crucial for elucidating its potential therapeutic applications and for the broader understanding of immunomodulation by thiazole (B1198619) derivatives. ontosight.ai The differential effects observed in various mouse models (high vs. low responders, young vs. aged, normal vs. stressed) highlight the need for further investigation into the factors influencing its activity. patsnap.comnih.govresearchgate.net Academic research continues to explore the precise molecular targets and cellular processes modulated by Tok-8801 to fully characterize its immunopharmacological profile.

Scope and Objectives of Current Tok-8801 Research Endeavors

Current research endeavors related to Tok-8801 continue to focus on exploring its potential applications in life science and biology, particularly within the realm of drug discovery and development. ontosight.ai Ongoing studies aim to further elucidate its mechanisms of action and potential therapeutic applications. ontosight.ai Research includes investigations into its synthesis, characterization, and biological evaluation. ontosight.ai The objective is to understand how the specific chemical structure of Tok-8801, including its imidazo(2,1-b)thiazole core and substituents, influences its interactions with biological systems. ontosight.ai While the search results indicate that compounds within the imidazo(2,1-b)thiazole class have been studied for various biological activities, including anti-inflammatory properties, further research is necessary to fully define the specific mechanisms and therapeutic potential of Tok-8801 itself. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

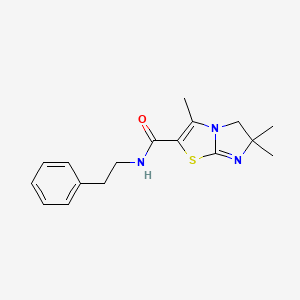

3,6,6-trimethyl-N-(2-phenylethyl)-5H-imidazo[2,1-b][1,3]thiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-12-14(22-16-19-17(2,3)11-20(12)16)15(21)18-10-9-13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPFPRVTDMWNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(CN12)(C)C)C(=O)NCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909841 | |

| Record name | 3,6,6-Trimethyl-N-(2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105963-46-0 | |

| Record name | Tok 8801 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105963460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,6-Trimethyl-N-(2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization of Tok 8801

Historical Development of Tok-8801 Synthetic Routes

The emergence of Tok-8801 in scientific literature dates back to the late 1980s, where it was described as a "newly synthesized compound" in studies investigating its biological activities. glpbio.comresearchgate.netjst.go.jp This indicates that the initial synthetic routes for Tok-8801 were developed prior to 1989-1990. While specific details of these early synthetic pathways for Tok-8801 are not extensively documented in the immediately available search results, the synthesis of related imidazo[2,1-b] glpbio.comacs.orgthiazole (B1198619) derivatives has been a subject of ongoing research in organic chemistry due to the significant biological activities associated with this heterocyclic core. chemmethod.commdpi.comscielo.br Early approaches to constructing the imidazo[2,1-b] glpbio.comacs.orgthiazole system likely involved the cyclization of 2-aminothiazoles with suitable α-halocarbonyl compounds or related precursors.

Contemporary Approaches to Tok-8801 Total Synthesis

General methods for synthesizing the imidazo[2,1-b] glpbio.comacs.orgthiazole core, which could potentially be adapted for Tok-8801, involve reactions such as the condensation of 2-aminothiazoles with various bifunctional electrophiles. acs.orgchemmethod.commdpi.comscielo.brresearchgate.netnih.gov For instance, copper-catalyzed reactions have been explored for the synthesis of functionalized imidazo[2,1-b]thiazoles. acs.org Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, also offer one-pot strategies for constructing this scaffold. mdpi.com

Stereoselective Synthesis of Tok-8801 Analogues

Optimization of Tok-8801 Reaction Conditions and Yields

Characterization and Purity Assessment of Synthesized Tok-8801

Characterization of synthesized compounds is essential to confirm their identity and assess their purity. Common spectroscopic and analytical techniques used in organic chemistry for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and elemental analysis. chemmethod.comnih.govnih.govgoogle.combizngo.org Purity is often assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the compound's properties. google.com For synthesized imidazo[2,1-b] glpbio.comacs.orgthiazole derivatives, these methods are routinely employed to confirm the successful formation of the desired product and its purity level. chemmethod.comnih.govgoogle.com A patent mentioning the synthesis of related imidazothiazole derivatives provides examples of using ¹H NMR and MS for characterization. ox.ac.uk

Elucidation of Tok 8801 S Molecular and Cellular Mechanisms of Action

Cellular Processes Regulated by Tok-8801

Cellular processes encompass a wide range of activities essential for cell life, including growth, division, response to stimuli, and transport of molecules. The regulation of these processes is critical for maintaining cellular homeostasis and function. Based on the available search results, specific data on how Tok-8801 regulates these cellular processes was not identified.

Cell Proliferation and Apoptosis Modulation by Tok-8801 (e.g., in murine splenocytes)

Cell proliferation is the process of cell growth and division, while apoptosis is programmed cell death. Both processes are tightly regulated and crucial for development and tissue homeostasis. Murine splenocytes, which are lymphocytes and other immune cells isolated from the spleen of mice, are commonly used in in vitro studies to assess immune responses, including cell proliferation and apoptosis, often in response to mitogens or other stimuli. researchgate.netrjpharmacognosy.iralexjvs.com While murine splenocytes serve as a valuable model for studying the modulation of these cellular fates, specific research findings on the modulation of cell proliferation and apoptosis in murine splenocytes or other cell types by Tok-8801 were not found in the conducted search.

Gene Expression and Transcriptional Regulation by Tok-8801

Gene expression is the process by which information from a gene is used to synthesize functional gene products, such as proteins. Transcriptional regulation is a key control point in gene expression, involving mechanisms that control when and how a gene is transcribed into messenger RNA (mRNA). youtube.comkhanacademy.orgsenecalearning.com This regulation is often mediated by transcription factors, proteins that bind to specific DNA regions to stimulate or inhibit transcription. youtube.comsenecalearning.com Second messenger systems, such as cAMP, can also be involved in regulating gene expression. slideshare.netnih.gov Despite the general understanding of these regulatory mechanisms, specific information regarding the effects of Tok-8801 on gene expression or transcriptional regulation was not identified in the conducted search.

Intracellular Transport and Organelle Function under Tok-8801 Influence

Intracellular transport is the movement of vesicles, organelles, and molecules within the cytoplasm of a cell. wikipedia.orgchula.ac.th This process is vital for maintaining cellular organization and function, including the trafficking of proteins and lipids between organelles like the endoplasmic reticulum (ER) and Golgi apparatus, and the movement of vesicles involved in secretion and endocytosis. chula.ac.thkenhub.comboyertownasd.orgnih.gov Organelles are membrane-bound compartments within eukaryotic cells that perform specific functions. kenhub.com Intracellular transport often relies on the cytoskeleton, particularly microtubules, as tracks for motor proteins. wikipedia.orgchula.ac.thboyertownasd.org Specific information detailing the influence of Tok-8801 on intracellular transport or the function of cellular organelles was not found in the conducted search.

Investigational Methodologies for Mechanism Elucidation of Tok-8801

Elucidating the mechanism of action of a chemical compound involves employing various experimental methodologies to understand its interactions with biological systems at a molecular and cellular level.

Proteomics and Metabolomics Approaches in Tok-8801 Research

Proteomics and metabolomics are high-throughput "omics" technologies used in systems biology to provide a comprehensive view of the proteins and metabolites within a biological system. nih.govmdpi.comnih.govfrontiersin.org Proteomics involves the large-scale identification and quantification of proteins, while metabolomics focuses on the characterization and quantification of metabolites. nih.govfrontiersin.org These approaches are complementary and can be integrated to gain a fuller understanding of an organism's phenotype and to help elucidate the mechanisms of drug action or toxicity. nih.govmdpi.comnih.govmdpi.com For example, proteomics can identify alterations in protein expression or modifications, while metabolomics can reveal changes in metabolic pathways. nih.govmdpi.commdpi.com Mass spectrometry is a key analytical technology used in both proteomics and metabolomics. nih.govnih.govfrontiersin.org While these methodologies are widely used in mechanism elucidation studies, specific research employing proteomics or metabolomics approaches to investigate the mechanism of action of Tok-8801 was not found in the conducted search.

Advanced Imaging Techniques for Tok-8801 Cellular Localization

Advanced imaging techniques play a crucial role in understanding the cellular distribution and localization of chemical compounds, providing insights into their potential sites of action within the cell. Techniques such as fluorescence microscopy, confocal microscopy, and live-cell imaging are commonly employed for this purpose, often utilizing fluorescently labeled compounds or probes. google.comnih.gov

However, based on the currently available information from the reviewed literature, specific research detailing the application of advanced imaging techniques for studying the cellular localization of Tok-8801 has not been identified. Therefore, the precise subcellular distribution of Tok-8801 within different cell types remains to be elucidated through dedicated imaging studies.

Genetic Screening Approaches for Tok-8801 Target Validation

Genetic screening approaches, including techniques like RNA interference (RNAi) and CRISPR/Cas9 gene editing, are powerful tools for validating the molecular targets of a compound. By systematically altering gene expression or function, these methods can help identify genes or proteins whose modulation phenocopies or affects the activity of the compound, thereby providing evidence for their role as targets. axxam.comnuvisan.comjubilantbiosys.comnih.gov

While genetic screening is a widely used strategy in drug discovery and target validation, specific studies employing these approaches to validate the targets of Tok-8801 were not found in the reviewed literature. Consequently, the direct molecular targets through which Tok-8801 exerts its observed immunomodulatory effects have not been definitively confirmed using genetic screening methods. Further research utilizing these techniques would be valuable in pinpointing the specific proteins or pathways that mediate Tok-8801's activity.

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of Tok 8801

Design and Synthesis of Tok-8801 Analogues and Derivatives

The design and synthesis of analogues and derivatives of TOK-8801 are fundamental steps in SAR investigations. This process involves creating compounds with targeted structural modifications to probe the importance of specific functional groups and regions of the molecule for its activity. The imidazo(2,1-b)thiazole core is a versatile scaffold for generating diverse derivatives. ontosight.ai Studies on imidazo(2,1-b)thiazole derivatives have explored their synthesis and biological evaluation, providing a basis for the design of TOK-8801 analogues. ontosight.ai The synthesis of TOK-8801 itself involves specific chemical reactions to assemble the dihydroimidazothiazole carboxamide structure with its characteristic substitutions. medchemexpress.comadooq.com Creating a library of related compounds with variations in the carboxamide, phenylethyl, or trimethyl groups allows researchers to systematically assess the impact of these changes on immunomodulatory activity.

Positional Scanning and Substituent Effects on Tok-8801's Immunomodulatory Activity

Positional scanning and the study of substituent effects are key strategies in SAR to pinpoint which parts of the TOK-8801 molecule are essential for its immunomodulatory activity and how different chemical groups influence this effect. By systematically altering substituents at various positions on the core structure or the N-(2-phenylethyl) group, researchers can determine the impact on activity. For instance, the N-(2-phenylethyl) group on TOK-8801 may play a significant role in its biological interactions, potentially by targeting specific cellular components. ontosight.ai Studies on the immunopharmacological effects of TOK-8801 in mice have demonstrated its ability to modulate antibody production and delayed-type hypersensitivity reactions, with varying effects depending on the dose and the immune status of the mice. researchgate.netnih.govcapes.gov.br Comparing the actions of TOK-8801 with other immunomodulatory agents like lobenzarit (B1674992) and bucillamine (B1668017) in these studies provides insights into its relative potency and mechanism. researchgate.netnih.gov While specific detailed data tables on positional scanning and a wide range of substituent effects for TOK-8801 were not extensively found in the search results, the general principle involves observing changes in immune responses (e.g., plaque-forming cell response, delayed-type hypersensitivity) upon structural modification. researchgate.netnih.govcapes.gov.br

Preclinical in Vitro and in Vivo Non Human, Non Clinical Investigations of Tok 8801

Cellular Efficacy Studies of Tok-8801 (Non-Clinical Context)

In vitro studies using isolated cells have been instrumental in exploring the direct effects of Tok-8801 on immune cell function.

Information specifically detailing cell line-based screening for the immunomodulatory activity of Tok-8801 was not found in the provided search results. While cell lines are commonly used in preclinical screening for various pharmacological activities, including immunomodulation, specific data regarding Tok-8801 in this context is not available here researchgate.netnih.gov.

Studies utilizing primary cell cultures, particularly from murine sources, have provided insights into Tok-8801's effects on immune cell responses. Tok-8801 has been shown to augment the anti-sheep red blood cell (SRBC) plaque forming cell (PFC) response in murine splenocytes in vitro medchemexpress.comresearchgate.net. This effect was observed in a bell-shaped manner, with stimulatory activity noted at concentrations ranging from 2.5×10⁻⁷ to 2.5×10⁻⁵ M, diminishing at 10⁻⁴ M medchemexpress.com.

Furthermore, Tok-8801 enhanced mitogen-induced proliferative responses in both murine splenocytes and thymocytes in vitro researchgate.net. Effective concentrations for enhancing ³H-TdR uptake in these responses ranged from 10⁻⁷ to 10⁻⁵ M medchemexpress.com. Importantly, cell viability was reported as not being altered during culture with Tok-8801 at concentrations from 10⁻⁷ to 10⁻⁴ M medchemexpress.com. The stimulatory effect of Tok-8801 on antibody production in these primary cell cultures was found to be eliminated by the removal of T cells researchgate.net.

| Cell Type | Assay | Observed Effect | Effective Concentration Range (in vitro) | Citation |

| Murine Splenocytes | Anti-SRBC PFC response | Augmented (bell-shaped manner) | 2.5×10⁻⁷ to 2.5×10⁻⁵ M | medchemexpress.comresearchgate.net |

| Murine Splenocytes | Mitogen-induced proliferative response | Enhanced (³H-TdR uptake) | 10⁻⁷ to 10⁻⁵ M | medchemexpress.comresearchgate.net |

| Murine Thymocytes | Mitogen-induced proliferative response | Enhanced | Not specified in detail for thymocytes | researchgate.net |

| Murine Splenocytes | Cell Viability | Not altered | 10⁻⁷ to 10⁻⁴ M | medchemexpress.com |

| Murine Splenocytes | Antibody production (T cell dependence) | Stimulatory effect eliminated by T cell removal | Not specified | researchgate.net |

Cell Line-Based Screening for Tok-8801 Immunomodulatory Activity

Preclinical Animal Model Studies with Tok-8801 (Non-Human, Non-Clinical Relevance)

In vivo studies using animal models are essential for evaluating the effects of a compound within a complex biological system news-medical.net.

Rodent models, particularly mice, have been utilized to investigate the in vivo immunomodulatory effects of Tok-8801. Studies have shown that Tok-8801 can influence antibody production in mice. Oral administration of Tok-8801 suppressed the anti-SRBC PFC response in normal mice nih.gov. However, the compound demonstrated an ability to restore depressed antibody production in mice subjected to restraint stress medchemexpress.comresearchgate.net. This restoration in restraint-stress mice was mainly attributed to the recovery of helper T cell defects researchgate.net.

Tok-8801 also impacted delayed-type hypersensitivity (DTH) reactions in mice, with effects varying depending on the mouse strain. In low responder mice (C57BL/6), Tok-8801 augmented the methylated human serum albumin-induced DTH reaction. Conversely, in high responder mice (ICR), the compound suppressed this reaction nih.gov.

| Animal Model | Condition | Immune Parameter Assessed | Observed Effect | Citation |

| Normal Mice | Normal | Anti-SRBC PFC response | Suppressed | nih.gov |

| Restraint-Stress Mice | Stress-induced | Anti-SRBC PFC response | Restored depressed antibody production | medchemexpress.comresearchgate.net |

| Low Responder Mice (C57BL/6) | Normal | Methylated human serum albumin-induced DTH | Augmented | nih.gov |

| High Responder Mice (ICR) | Normal | Methylated human serum albumin-induced DTH | Suppressed | nih.gov |

Information specifically detailing the use of zebrafish or other non-mammalian models for research on Tok-8801 was not found in the provided search results. Zebrafish are recognized as valuable models in preclinical research, particularly for developmental biology and drug discovery, but their application in the study of Tok-8801 is not described in the available information fondazionetelethon.itzeclinics.comzeclinics.commpg.deuni-kiel.de.

Information specifically detailing the use of genetically engineered animal models in research on Tok-8801 was not found in the provided search results. Genetically engineered models are utilized in preclinical research to study disease mechanisms and evaluate potential therapeutics, but their application in the context of Tok-8801 is not described in the available information fondazionetelethon.itescholarship.orgnih.govnih.govtaconic.com.

Zebrafish and Other Non-Mammalian Models for Tok-8801 Research

Pharmacokinetic and Pharmacodynamic (PK/PD) Principles of Tok-8801 in Preclinical Models (Non-Human)

Pharmacokinetic (PK) studies in preclinical models assess how an organism handles a compound over time, encompassing absorption, distribution, metabolism, and excretion (ADME) beckman.commerckvetmanual.com. Pharmacodynamic (PD) studies, on the other hand, investigate the biochemical and physiological effects of the compound and its mechanism of action pitt.edu. The integration of PK and PD data is crucial for understanding the relationship between drug exposure and its effects in preclinical systems pitt.edunuvisan.com.

Based on the available search results, detailed preclinical pharmacokinetic and pharmacodynamic principles specifically for TOK-8801 in non-human models, such as quantitative data on its ADME profile or specific PK/PD modeling results, were not found. While its immunomodulatory activity has been reported in in vitro and in vivo mouse studies glpbio.comresearchgate.net, comprehensive data delineating the PK/PD relationship of TOK-8801 were not identified in the provided snippets.

Absorption and Distribution Studies of Tok-8801

Absorption describes the process by which a compound enters the systemic circulation, and distribution refers to its reversible transfer from the bloodstream to tissues and organs beckman.commerckvetmanual.com. Preclinical studies typically investigate the rate and extent of absorption following different routes of administration and the distribution of the compound to various tissues beckman.combioivt.com.

Specific preclinical data detailing the absorption and distribution studies of TOK-8801 in non-human species were not available in the provided search results.

Metabolism Pathways of Tok-8801 in Preclinical Organisms

Metabolism is the process by which a compound is chemically altered within an organism, primarily through enzymatic reactions beckman.commerckvetmanual.com. Identifying metabolic pathways and the resulting metabolites is essential for understanding a compound's fate in vivo and assessing potential species differences wuxiapptec.comeuropa.eu.

Detailed information regarding the specific metabolism pathways of TOK-8801 in preclinical organisms and the identification of its metabolites was not found in the provided search results.

Excretion Routes of Tok-8801

Excretion is the process by which a compound and its metabolites are eliminated from the body, primarily through routes such as urine, feces, or expired air beckman.commerckvetmanual.combioanalysis-zone.com. Mass balance studies using radiolabeled compounds are often conducted in preclinical species to determine the primary routes and extent of excretion bioivt.combioanalysis-zone.com.

Specific preclinical data describing the excretion routes of TOK-8801 in non-human species were not available in the provided search results.

In Vitro Metabolism Studies of Tok-8801

In vitro metabolism studies, often utilizing liver microsomes, hepatocytes, or recombinant enzymes, are valuable tools for characterizing a compound's metabolic profile, identifying enzymes involved, and assessing potential for drug-drug interactions nih.govbioivt.com. These studies can provide early insights into how a compound might be metabolized in vivo and help predict metabolic clearance nih.govnih.gov.

Specific results from in vitro metabolism studies of TOK-8801, such as its stability in liver microsomes or the identification of metabolites formed in in vitro systems, were not found in the provided search results.

Biomarker Discovery and Validation for Tok-8801 Activity in Preclinical Systems

Biomarkers are measurable indicators of a biological state or condition and can be used in preclinical studies to assess target engagement, pharmacodynamic effects, and predict efficacy nuvisan.comuri.educatapult.org.uk. The discovery and validation of relevant biomarkers in preclinical models are important for translational research nuvisan.comfrontiersin.org.

Specific information regarding the discovery and validation of biomarkers for monitoring TOK-8801 activity in preclinical systems was not available in the provided search results. While general immunomodulatory effects were observed glpbio.comresearchgate.net, specific validated biomarkers directly linked to TOK-8801's mechanism or activity were not identified in the snippets.

Formulation Strategies for Preclinical Research with Tok-8801 (Non-Clinical)

Appropriate formulation is critical for ensuring adequate exposure of a compound in preclinical studies, particularly for in vivo investigations pitt.eduwuxiapptec.com. Formulation strategies aim to address challenges such as solubility, stability, and permeability to achieve desired pharmacokinetic profiles wuxiapptec.comsygnaturediscovery.com. Preclinical formulation screening involves evaluating different formulations to select the most suitable one for in vivo studies wuxiapptec.combioagilytix.com.

Advanced Analytical and Bioanalytical Methodologies for Tok 8801

Chromatographic Techniques for Tok-8801 Quantification and Purity Assessment

Chromatographic techniques play a vital role in separating complex mixtures, allowing for the isolation, identification, and quantification of individual components. For a compound like Tok-8801, these methods are essential for determining its purity and quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) for Tok-8801

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying compounds in a chemical mixture. thermofisher.com The separation is achieved by the differential interaction of analytes with a stationary phase as they are carried through a column by a mobile phase. thermofisher.com HPLC is particularly well-suited for the analysis of non-volatile or thermally labile compounds like Tok-8801.

For the analysis of Tok-8801, reverse-phase HPLC is commonly employed, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase (a mixture of water and organic solvents like methanol (B129727) or acetonitrile). internationaloliveoil.org The specific mobile phase composition, flow rate, column type, and temperature are optimized to achieve adequate separation of Tok-8801 from impurities and matrix components. Detection is typically performed using a UV-Vis detector, monitoring absorbance at a wavelength where Tok-8801 exhibits significant absorption. internationaloliveoil.orgtorontech.com Diode array detectors (DAD) can provide full spectral information for peak purity assessment. internationaloliveoil.org

HPLC is a key technique for assessing the purity of Tok-8801, often reported as a percentage based on chromatographic peak area. sigmaaldrich.com It is also used for the quantitative determination of Tok-8801 in various matrices by comparing the peak area or height to a calibration curve prepared using known concentrations of a reference standard. internationaloliveoil.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Tok-8801 Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. GC-MS is typically used for volatile or semi-volatile compounds. While Tok-8801 itself might not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is highly valuable for the analysis of its potential metabolites, which may possess higher volatility. tum.deopenagrar.de

In GC-MS analysis, the sample is first vaporized and carried through a capillary column by an inert carrier gas (commonly helium). epa.gov Components of the mixture separate based on their boiling points and interaction with the stationary phase. epa.gov As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). hamamatsu.com The characteristic fragmentation pattern of a compound provides a unique mass spectrum that can be used for identification by comparison to spectral libraries. epa.gov

For the analysis of Tok-8801 metabolites, sample preparation steps such as extraction and potentially derivatization (to increase volatility) would be necessary. epa.gov GC-MS allows for both the identification of unknown metabolites through their mass spectra and retention times and the quantification of known metabolites using appropriate internal or external standards. epa.gov

Spectroscopic Methods for Tok-8801 Structural Elucidation and Interaction Studies

Spectroscopic techniques provide valuable information about the structure, functional groups, and electronic properties of Tok-8801, as well as its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tok-8801

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the elucidation of the molecular structure of organic compounds. It provides detailed information about the connectivity of atoms and the chemical environment of nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). libretexts.org

For Tok-8801, NMR spectroscopy would be used to confirm its chemical structure. A typical NMR experiment involves placing a sample dissolved in a deuterated solvent in a strong magnetic field and irradiating it with radiofrequency pulses. libretexts.org The nuclei absorb and re-emit energy at specific frequencies depending on their local electronic environment. libretexts.org

Analysis of the chemical shifts, splitting patterns (multiplicity), and integration of signals in the ¹H NMR spectrum provides information about the different types of protons and their relative numbers and positions within the Tok-8801 molecule. libretexts.orghmdb.ca ¹³C NMR spectroscopy reveals the different types of carbon atoms. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide crucial information about correlations between protons and carbons, further aiding in the complete assignment of the spectrum and confirmation of the molecular structure. wpmucdn.commobt3ath.comscholaris.ca

Mass Spectrometry (MS) for Tok-8801 and its Adducts

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. hamamatsu.com It is a highly sensitive technique often coupled with chromatographic separation methods (like LC-MS or GC-MS). ejournal.bypsu.edu

For Tok-8801, MS can be used to confirm its molecular weight and formula. uni.lu Electrospray ionization (ESI) is a common ionization technique for polar and semi-polar compounds like Tok-8801, producing protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or adducts with common ions like sodium ([M+Na]⁺). ejournal.byuni.lu High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of the intact molecule and its fragments. tofwerk.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions. This provides structural information and is invaluable for confirming the identity of Tok-8801 and studying its fragmentation pathways. MS/MS can also be used for the identification and structural characterization of metabolites or degradation products. Predicted collision cross-section values for various adducts of Tok-8801 can aid in ion mobility-mass spectrometry analysis. uni.lu

UV-Vis and Fluorescence Spectroscopy for Tok-8801 Interactions

UV-Vis (Ultraviolet-Visible) spectroscopy measures the absorption of light by a sample in the UV and visible regions of the electromagnetic spectrum. promptpraxislabs.com This technique provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and functional groups with non-bonding electrons. faccts.de

For Tok-8801, UV-Vis spectroscopy can be used to determine its maximum absorbance wavelength(s), which are important for developing UV-Vis detection methods in HPLC. internationaloliveoil.org Changes in the UV-Vis spectrum upon interaction with other molecules (e.g., proteins or nucleic acids) can indicate binding or other molecular interactions. ejournal.byunesp.brdrawellanalytical.com

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light by a molecule after it has absorbed light at a specific excitation wavelength. horiba.com Not all molecules are fluorescent, but if Tok-8801 or its derivatives exhibit fluorescence, this technique can be used for highly sensitive detection and quantification. horiba.com Changes in fluorescence intensity, excitation, or emission wavelengths can provide insights into the environment of the molecule and its interactions with other species. pan.olsztyn.pllightcon.com Both UV-Vis and fluorescence spectroscopy can be applied to study the binding of Tok-8801 to biological targets or its behavior in different solvent environments. mobt3ath.comejournal.bystpt.edu.cn

Advanced Bioanalytical Assays for Tok-8801 in Biological Matrices (Preclinical)

Bioanalytical method development and validation are essential for reliably measuring analytes in biological matrices such as blood, plasma, serum, or urine for intended use in non-human pharmacology/toxicology and preclinical studies jchps.com. Key parameters for validation include selectivity, accuracy, precision, linearity, limit of detection, limit of quantification, recovery, robustness, and stability jchps.com. The purpose of sample preparation in these assays is to clean up and potentially concentrate the sample before analysis, removing interfering substances like proteins, salts, and endogenous macromolecules jchps.com.

Immunoassays for Tok-8801 Detection

Immunoassays leverage the specific binding between antibodies and antigens to detect and quantify biological molecules quanterix.com. These technologies are widely used in drug discovery and biopharmaceutical analysis quanterix.com. Different types of immunoassays exist, including enzyme immunoassays (EIA) and enzyme-linked immunosorbent assays (ELISA), which utilize an antibody linked to an enzyme to measure antigens or antibodies quanterix.com. Bead-based immunoassays, which use antibody-coated beads, allow for highly quantitative multiplex detection of multiple analytes within a single sample and can offer higher sensitivity than standard ELISA formats quanterix.com. The compatibility of immunoassay tests in different biological matrices, such as serum and plasma, is an important aspect during assay validation nih.gov. While immunoassays are a common approach for detecting compounds, specific details regarding the development or application of immunoassays for the detection of Tok-8801 in preclinical biological matrices were not available in the consulted literature.

LC-MS/MS Method Development for Tok-8801 in Complex Samples

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the qualitative and quantitative analysis of drug substances and biological samples jchps.com. Method development for LC-MS/MS involves creating a procedure to identify and quantify a compound of interest in a given matrix, considering factors such as the chemical properties of the analyte, concentration levels, sample matrix, and required precision jchps.com. Sample preparation techniques like liquid-liquid extraction, solid phase extraction, and protein precipitation play significant roles in preparing biological samples for LC-MS/MS analysis jchps.com. Protein precipitation, for instance, is a simple method that can achieve sufficient and reproducible recoveries of analytes nih.gov. Chromatographic separation is typically performed using reversed-phase columns, such as C18 columns nih.gov. The mobile phase composition and flow rate are optimized to achieve effective separation of the analyte from matrix components nih.gov. Following chromatographic separation, tandem mass spectrometry is used for detection and quantification, often in positive or negative electrospray ionization (ESI) mode nih.gov. Method validation involves assessing parameters like selectivity by analyzing blank samples of the relevant biological matrix for interference jchps.com. Accuracy is determined by analyzing samples containing known amounts of the analyte jchps.com. While LC-MS/MS is a standard technique for quantifying compounds in preclinical studies, specific parameters and validation data for an LC-MS/MS method developed for Tok-8801 in complex biological matrices were not found in the reviewed search results.

Crystallography and Structural Biology of Tok-8801-Target Complexes

X-ray crystallography and structural biology techniques are invaluable in drug discovery for understanding the three-dimensional structure of drug targets and their complexes with potential drug candidates at atomic resolution migrationletters.comdrugtargetreview.com. This structural knowledge provides insights into binding sites, optimal drug conformations, and interactions between the drug and the target protein, which is crucial for rational drug design and optimization migrationletters.comdrugtargetreview.com. Crystallography can elucidate the structures of protein-ligand complexes, detailing the binding interactions and aiding in structure-based drug design drugtargetreview.com. Protein-ligand complex crystals can be obtained through methods such as co-crystallization, where the ligand is mixed with the protein during crystal setup, or by soaking the ligand into pre-formed protein crystals drugtargetreview.com. Structural biology also encompasses the study of protein-protein interactions, which can be analyzed using various techniques to understand interaction interfaces researchgate.netnih.govuniv-paris-diderot.frthermofisher.comhelsinki.fi. High-throughput methods, including serial femtosecond crystallography, are being developed to rapidly obtain structures of protein-ligand complexes nih.govrsc.org. Despite the importance of these techniques in characterizing drug-target interactions, specific information or research findings regarding the crystallography or structural biology of Tok-8801 or its complexes with any identified biological targets were not present in the consulted search results.

Theoretical and Computational Studies on Tok 8801

Quantum Chemical Calculations for Tok-8801 Electronic Structure

Quantum chemical calculations are employed to investigate the electronic structure of molecules, providing fundamental information about their properties, bonding, and reactivity nih.govmdpi.commaplesoft.comaun.edu.egcecam.org. These calculations can determine parameters such as atomic charges, molecular orbitals, and electrostatic potentials, which are essential for understanding a compound's behavior and interactions. While the general principles and applications of quantum chemistry in determining electronic structure are well-established, specific research detailing quantum chemical calculations performed on Tok-8801 to elucidate its electronic structure were not identified in the available search results.

Molecular Dynamics Simulations of Tok-8801 in Biological Systems

Molecular dynamics (MD) simulations are computational techniques used to model the time-dependent behavior of molecular systems, including biological macromolecules and their interactions with small molecules researchgate.netvalencelabs.comiitm.ac.innih.govescholarship.org. MD simulations can provide dynamic insights into conformational changes, binding processes, and the stability of molecular complexes in a simulated physiological environment. Although MD simulations are widely applied in the study of biological systems and drug-target interactions, specific studies reporting molecular dynamics simulations of Tok-8801 interacting within biological systems were not found in the consulted literature.

In Silico Screening for Tok-8801 Target Identification

In silico screening involves using computational methods to search large databases of compounds or biological targets to identify potential interactions or activities researchgate.netmtoz-biolabs.comnih.govjpmsonline.commdpi.com. This approach can help predict potential biological targets for a given compound or identify compounds that may interact with a specific target. While in silico screening is a common strategy in drug discovery and target identification, specific research detailing in silico screening studies conducted with Tok-8801 to identify its potential biological targets were not identified in the available search results.

Predictive Modeling of Tok-8801 Pharmacological Properties (Non-Clinical)

Predictive modeling in pharmacology utilizes computational algorithms to forecast the non-clinical properties of compounds, such as ADME (absorption, distribution, metabolism, and excretion) parameters, toxicity, and potential efficacy, based on their chemical structures and other data kandasoft.compharmafocuseurope.compatheon.comnih.govfrontiersin.org. These models can help prioritize compounds for further experimental testing and reduce the need for extensive in vitro and in vivo studies. Despite the utility of predictive modeling in assessing pharmacological properties, specific studies reporting the development or application of predictive models for the non-clinical pharmacological properties of Tok-8801 were not found in the consulted sources.

Cheminformatics Approaches in Tok-8801 Research

Cheminformatics encompasses the application of computational and informational techniques to chemical data, facilitating the management, analysis, and modeling of chemical structures and properties nih.govrcsi.sciencegoogle.com. Cheminformatics tools are used in various aspects of chemical research, including database management, similarity searching, quantitative structure-activity relationship (QSAR) modeling, and virtual screening. While Tok-8801 is present in chemical databases, detailed cheminformatics studies specifically focused on analyzing or modeling Tok-8801 beyond its basic structural representation and inclusion in compound listings were not identified in the available search results.

Tok-8801 is a synthetic chemical compound characterized by a 5,6-dihydroimidazo(2,1-b)thiazole backbone substituted with a 2-carboxamide (B11827560) group, an N-(2-phenylethyl) substituent, and 3,6,6-trimethyl groups ontosight.ai. Its unique structure suggests potential biological interactions, possibly targeting specific enzymes, receptors, or pathways within cells ontosight.ai. Research into compounds like Tok-8801 is ongoing, with scientists exploring their potential in drug discovery and development ontosight.ai. PubChem identifies Tok-8801 with the compound name 3,6,6-trimethyl-N-(2-phenylethyl)-5H-imidazo[2,1-b] ontosight.aictdbase.orgthiazole-2-carboxamide and provides its molecular formula as C17H21N3OS and its predicted XlogP as 2.5 uni.lu. It is categorized under thiazoles, which are heterocyclic compounds containing carbon, sulfur, and nitrogen atoms in their ring system ctdbase.org.

Ethical Considerations and Future Directions in Tok 8801 Research

Emerging Research Avenues for Tok-8801

Emerging research avenues for Tok-8801 are primarily centered around its potential as an immunomodulatory agent medchemexpress.com. Studies have indicated that Tok-8801 can influence immune responses, such as enhancing the anti-sheep red blood cells (SRBC) plaque forming cells (PFC) response and mitogen-induced proliferative responses in murine splenocytes researchgate.net. Its stimulatory effect on antibody production has been observed, which appears to be dependent on the presence of T cells researchgate.net. Furthermore, Tok-8801 has shown the ability to restore depressed antibody production in stress-affected mice, suggesting a potential role in mitigating stress-induced immunosuppression researchgate.net. Research also indicates that Tok-8801 can suppress delayed-type hypersensitivity (DTH) reactions in mice researchgate.netmedchemexpress.com. Investigation into its effects on spontaneously developing autoantibody production and related lesions in autoimmune-prone mice models, such as MRL/l mice, represents another research avenue researchgate.net. These findings collectively point towards exploring Tok-8801's potential in modulating immune responses in various physiological and pathological conditions.

Integration of Tok-8801 Research into Broader Scientific Contexts

Research on Tok-8801 integrates into broader scientific contexts, particularly within the fields of immunology, medicinal chemistry, and pharmacology. Its classification as an immunomodulator connects it to the wider study of compounds that can alter immune system activity, which is relevant to understanding and treating various diseases, including autoimmune disorders, infections, and cancers medchemexpress.comscispace.com. The structural basis of Tok-8801, featuring an imidazo(2,1-b)thiazole core, links its study to the broader research on heterocyclic compounds and their diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties ontosight.aictdbase.org. Research into the synthesis, characterization, and biological evaluation of Tok-8801 contributes to the general methodologies and knowledge base in medicinal chemistry and drug discovery ontosight.ai. Furthermore, studies investigating its mechanisms of action, such as its influence on antibody production and T-cell activity, contribute to the fundamental understanding of immunological processes researchgate.net. The use of animal models in Tok-8801 research also aligns with broader preclinical research paradigms aimed at evaluating the potential of novel compounds before any possible human studies researchgate.netnih.gov.

Challenges and Opportunities in Tok-8801 Investigation

Investigating Tok-8801 presents both challenges and opportunities. A key challenge lies in fully elucidating its precise mechanisms of action at the molecular level ontosight.ai. While its immunomodulatory effects have been observed, the specific cellular targets and pathways involved require further detailed investigation ontosight.airesearchgate.netmedchemexpress.com. Another challenge in preclinical research, as with many compounds, involves ensuring the translatability of findings from animal models to potential effects in humans researchgate.net. Opportunities arise from its observed immunomodulatory activity, which suggests potential applications in conditions where immune modulation is beneficial researchgate.netresearchgate.netmedchemexpress.com. Exploring its effects in different disease models beyond those already studied could reveal new therapeutic possibilities. The unique chemical structure of Tok-8801 also presents opportunities for further structural modifications and the synthesis of related derivatives with potentially enhanced activity or altered properties ontosight.ai. Integrating advanced research techniques, such as detailed cellular and molecular analyses, could provide deeper insights into its biological interactions.

Potential Academic Applications and Broader Scientific Impact of Tok-8801 (Non-Clinical)

Beyond potential clinical applications, Tok-8801 research holds academic applications and broader scientific impact in non-clinical contexts. Its study can serve as a model for understanding the structure-activity relationships of imidazo(2,1-b)thiazole derivatives and other related heterocyclic compounds ontosight.aictdbase.org. This contributes to the fundamental knowledge base in organic chemistry and medicinal chemistry regarding how structural features influence biological activity. Research on Tok-8801's immunomodulatory effects can provide valuable insights into the complexities of immune regulation, contributing to the broader field of immunology researchgate.netmedchemexpress.com. The methodologies developed and applied in studying Tok-8801, such as in vitro cell culture assays and in vivo animal models, can serve as valuable examples and contribute to the refinement of research techniques in pharmacology and immunology nih.govmedchemexpress.com. Furthermore, the investigation of Tok-8801 can stimulate further academic inquiry into related compound classes and biological pathways, fostering scientific discovery and potentially leading to the identification of novel research tools or lead compounds for various applications ontosight.ai.

Q & A

Q. What are the key immunomodulatory mechanisms of TOK-8801, and how can they be experimentally validated?

TOK-8801, a dihydroimidazothiazole carboxamide, exhibits immunomodulatory activity by altering spleen-derived plasma cell (PFC) responses. Experimental validation involves comparing its effects on SRBC (sheep red blood cell) and TNP-LPS (trinitrophenyl-lipopolysaccharide) models. For instance, TOK-8801 reduces PFC counts in SRBC-induced responses but shows variable activity in TNP-LPS models depending on cell pre-treatment (e.g., complement vs. anti-Thy1.2 antibody). Researchers should use flow cytometry and ELISA to quantify cytokine profiles and cell-specific markers (e.g., B-cell vs. T-cell modulation) .

Q. How should researchers design experiments to assess TOK-8801’s dose-dependent cytotoxicity?

Dose-response studies should employ standardized cytotoxicity assays (e.g., MTT or LDH release) across multiple cell lines, such as HSA (human serum albumin) models. For example, TOK-8801’s IC50 values in HSA lines range from 0.01–1.0 nM, with dose-dependent effects observed in hemangiosphere cytotoxicity assays. Controls must include untreated cells and reference compounds (e.g., LMS). Statistical analysis should use ANOVA with post-hoc tests to compare group means .

Advanced Research Questions

Q. How can contradictory data on TOK-8801’s role in immune cell stimulation versus direct anti-vascular activity be resolved?

Contradictions arise from context-dependent mechanisms: TOK-8801 may mediate immune cell stimulation (e.g., via IL-12 signaling) in angiostatin-related studies but exhibit direct cytotoxicity in cancer models. To resolve this, researchers should conduct in vitro and in vivo comparative studies using knockout models (e.g., IL-12-deficient mice) and pathway-specific inhibitors. Data reconciliation requires multi-omics integration (transcriptomics, proteomics) to identify dominant pathways under varying experimental conditions .

Q. What methodological frameworks are recommended for analyzing TOK-8801’s synergistic effects with existing immunotherapies?

Synergy studies should use combination index (CI) models (e.g., Chou-Talalay method) to quantify interactions between TOK-8801 and checkpoint inhibitors (e.g., anti-PD-1). Experimental design must include:

Q. How can researchers address variability in TOK-8801’s bioactivity across different immune cell populations?

Variability often stems from differences in cell-specific receptor expression (e.g., EGFR/uPAR in cancer stem cells). Solutions include:

- Single-cell RNA sequencing to map receptor heterogeneity.

- Functional assays (e.g., phospho-flow cytometry) to assess signaling pathway activation (e.g., MAPK/STAT).

- Stratification of results by cell subtype (e.g., regulatory T cells vs. effector T cells) .

Methodological Guidelines

Q. What statistical approaches are critical for interpreting TOK-8801’s immunomodulatory data?

- For dose-response curves : Nonlinear regression (e.g., log(inhibitor) vs. normalized response) to calculate EC50/IC50.

- For categorical data (e.g., PFC counts) : Non-parametric tests (Mann-Whitney U) if normality assumptions fail.

- Multi-variable analysis : Principal component analysis (PCA) to reduce dimensionality in cytokine/transcriptomic datasets .

Q. How should TOK-8801’s purity and stability be validated in preclinical studies?

- Purity : HPLC with UV detection (≥98% purity threshold) and mass spectrometry for structural confirmation.

- Stability : Accelerated stability testing (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products .

Data Presentation and Reproducibility

Q. What are the best practices for reporting TOK-8801’s experimental results to ensure reproducibility?

- Materials and Methods : Detail cell lines (e.g., ATCC identifiers), TOK-8801 batch numbers, and ethical approvals for animal studies.

- Data transparency : Publish raw flow cytometry files (FCS format) and statistical scripts (e.g., R/Python) in supplementary materials.

- Negative results : Report failed experiments (e.g., lack of synergy in specific combinations) to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.